molecular formula C11H19N B14381468 1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine CAS No. 90038-75-8

1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine

Katalognummer: B14381468
CAS-Nummer: 90038-75-8
Molekulargewicht: 165.27 g/mol
InChI-Schlüssel: OZXDNBHBSIRARQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine is a complex organic compound characterized by its unique structure, which includes multiple ring systems and a tertiary amine group

Vorbereitungsmethoden

The synthesis of 1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine typically involves multi-step organic reactions. The synthetic routes often start with simpler precursors that undergo cyclization and functional group transformations to form the desired compound. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share a similar ring structure but differ in their functional groups and overall reactivity.

    Azepine derivatives: These compounds have a similar seven-membered ring but may have different substituents and chemical properties.

The uniqueness of this compound lies in its specific combination of ring systems and functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

90038-75-8

Molekularformel

C11H19N

Molekulargewicht

165.27 g/mol

IUPAC-Name

5-methyl-2-azatricyclo[5.3.1.02,6]undecane

InChI

InChI=1S/C11H19N/c1-8-5-6-12-10-4-2-3-9(7-10)11(8)12/h8-11H,2-7H2,1H3

InChI-Schlüssel

OZXDNBHBSIRARQ-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN2C1C3CCCC2C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.